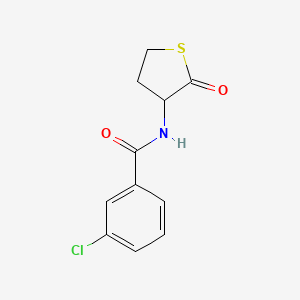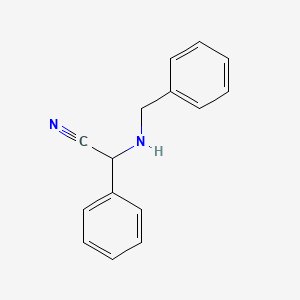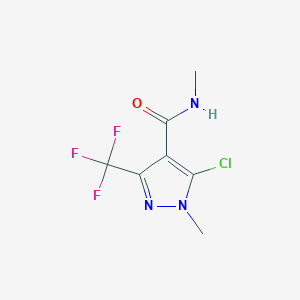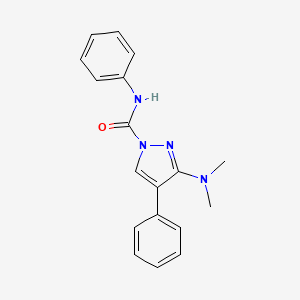
2-(4-Chloro-3-fluorophenoxy)acetic acid
Descripción general
Descripción
2-(4-Chloro-3-fluorophenoxy)acetic acid is a chemical compound that is structurally related to various phenoxyacetic acid derivatives. These compounds are often studied for their potential applications in various fields, including agriculture and medicine. The presence of chlorine and fluorine atoms on the aromatic ring can significantly affect the physical and chemical properties of the molecule, as well as its reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-fluorophenoxy) acetic acid, involves the reaction of 4-fluoro-phenol with ethyl chloroacetate in the presence of a solvent like acetone . This method could potentially be adapted for the synthesis of 2-(4-Chloro-3-fluorophenoxy)acetic acid by starting with an appropriately substituted fluorophenol. Additionally, the synthesis of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids has been reported, which suggests that the synthesis of halogenated phenoxy acetic acid derivatives is feasible .
Molecular Structure Analysis
The molecular structure of 2-(4-fluorophenoxy) acetic acid, a compound similar to 2-(4-Chloro-3-fluorophenoxy)acetic acid, has been elucidated using X-ray crystallography. The compound crystallizes in the monoclinic crystal system and exhibits intermolecular interactions such as C-H···O and C-H···Cg (where Cg is the centroid of the aromatic ring) in its crystal structure . These interactions are crucial for the stability of the crystal structure and could also be present in the crystal structure of 2-(4-Chloro-3-fluorophenoxy)acetic acid.
Chemical Reactions Analysis
The reactivity of halogenated phenoxy acetic acids can be inferred from studies on similar compounds. For instance, the kinetics and mechanism of the hydrolysis of 4-methoxyphenyl chloroformate and fluoroformate have been investigated, revealing insights into the reactivity of esters of halogenated acids . These findings can provide a basis for understanding the chemical behavior of 2-(4-Chloro-3-fluorophenoxy)acetic acid in hydrolytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives can be influenced by the presence of halogen atoms. For example, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in the analysis of lignins demonstrates the impact of chlorine substitution on the analytical characteristics of a compound . Similarly, the chromatographic analysis of various phenoxyacetic acid derivatives, including those with chlorine and fluorine substituents, can provide information on their volatility, polarity, and interaction with chromatographic media .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Synthesis and Crystal Structure Elucidation : 2-(4-Chloro-3-fluorophenoxy)acetic acid, closely related to 2-(4-fluorophenoxy) acetic acid, is synthesized from specific starting materials, resulting in a compound that crystallizes in the monoclinic crystal system. This process, including details on the crystal system, molecular dimensions, and interactions, is vital for understanding the compound's structural properties (Prabhuswamy et al., 2021).
Hydrogen Bonding and Polymers
- Hydrogen-Bonded Polymers in Crystal Structures : The compound's crystal structure, particularly in the form of its salts, reveals important information about hydrogen bonding and polymer formation. These structural insights are essential for understanding the compound's chemical behavior and potential applications (Smith, 2014).
Molecular Interaction Studies
- Hirshfeld Surface Analysis : This approach is used to study the intermolecular interactions in the crystal of compounds like 2-(4-Chloro-3-fluorophenoxy)acetic acid. Understanding these interactions is crucial for applications in crystal engineering and pharmaceutical formulation (Smith et al., 2015).
Coordination Chemistry
- Coordination Polymeric Structures : The study of caesium complexes with this compound showcases its role in forming two-dimensional coordination polymeric structures. This is significant for applications in materials science and coordination chemistry (Smith & Lynch, 2014).
Fluorescent Probes and Bioimaging
- Fluorescent Probes for Biological Imaging : Modifications of the compound have led to the development of pH-sensitive probes useful for biological applications, such as intracellular pH measurement and bioimaging in living cells (Rhee, Levy, & London, 1995).
Environmental Analysis
- Environmental Sample Analysis : Techniques involving the compound or its derivatives are applied for selective and sensitive determination of certain environmental contaminants in complex matrices, including water and biological samples. This is crucial for environmental monitoring and safety assessments (Omidi et al., 2014).
Reactivity and Catalysis
- Catalysis and Synthesis : Studies on the reactivity of related compounds, such as in ring-opening reactions, provide insights into their catalytic applications in chemical synthesis, particularly in the production of various industrial materials (Yadav & Surve, 2013).
Toxicology and Environmental Degradation
- Degradation Studies : Research on the ionizing radiation-induced degradation of similar compounds helps understand their environmental fate and the potential for environmental remediation (Zona, Solar, & Gehringer, 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJANPPVGNVZMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenoxy)acetic acid | |
CAS RN |
331-41-9 | |
| Record name | 2-(4-chloro-3-fluorophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea](/img/structure/B3035466.png)
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile](/img/structure/B3035469.png)
![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide](/img/structure/B3035470.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine](/img/structure/B3035476.png)
![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)


![2-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B3035481.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether](/img/structure/B3035483.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035486.png)
![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)
![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)